1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties.
The compound can be synthesized through various chemical methods, which will be discussed further in the synthesis analysis section. Its presence in chemical databases like PubChem indicates its relevance in research and industry.
1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is classified as a sulfonamide due to the presence of a sulfonamide group (-SO2NH2) attached to a cyclohexane ring. This classification is significant because sulfonamides are widely studied for their pharmacological properties.
The synthesis of 1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves several steps, including the formation of the sulfonamide linkage and subsequent carboxylic acid functionalization.
These methods may vary based on specific laboratory conditions and available reagents.
The molecular structure of 1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid includes:
The compound's molecular formula is C13H14F2N2O3S, with a molecular weight of approximately 304.38 g/mol. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid may undergo various chemical reactions typical for sulfonamides:
The reactivity of the compound will depend on the electronic effects imparted by the difluorophenyl group and the steric hindrance around the cyclohexane ring.
The mechanism of action for compounds like 1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid often involves inhibition of bacterial enzymes or modulation of inflammatory pathways.
Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exerting their antibacterial effects.
Relevant data on these properties can often be found in chemical databases or through empirical studies.
1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid may have applications in:
Further research into its biological activities and mechanisms could lead to significant advancements in therapeutic applications.
The emergence of 1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid represents a strategic evolution in sulfonamide-based drug design, bridging classical medicinal chemistry principles with modern synthetic innovation. Sulfonamide functional groups have been pivotal in pharmaceutical development since the 1930s antibacterial era, exemplified by sulfanilamide’s role as a para-aminobenzoic acid (PABA) bioisostere [1]. The integration of a cyclohexane-1-carboxylic acid moiety directly responds to limitations of early carboxylic acid-containing drugs, such as metabolic instability and limited blood-brain barrier permeability [1] [4]. The 2,6-difluorophenyl substitution pattern specifically emerged from structure-activity relationship (SAR) studies demonstrating that ortho-fluorine atoms enhance target binding through steric and electronic effects while improving metabolic stability [3] .
Synthetic routes to this compound typically involve sequential functionalization:
Table 1: Key Synthetic Innovations Enabling Target Compound Development
Synthetic Stage | Innovation | Impact on Yield/Purity |
---|---|---|
Cyclohexanecarboxylate formation | Solvent-free diethyl ethoxymethylenemalonate cyclization | >94.5% yield, reduced byproducts [3] |
Sulfonamide conjugation | Carbodiimide-mediated coupling | Near-quantitative amidation [4] |
Difluorophenyl introduction | Low-temperature electrophilic fluorination | Regioselectivity >98% |
This hybrid molecule exemplifies contemporary strategies to overcome multidrug resistance through multitargeting pharmacophores. The carboxylic acid moiety serves as a classical hydrogen-bonding anchor for enzyme active sites (e.g., γ-aminobutyric acid (GABA) receptor analogs), while the sulfonamido group enables weak interactions with hydrophobic enzyme pockets [1] [4]. Academic studies highlight three key advantages:
Table 2: Electronic Parameters Influencing Target Interactions
Functional Group | pKa | H-Bond Donors | H-Bond Acceptors | Electrostatic Potential (kcal/mol) |
---|---|---|---|---|
Cyclohexane-1-carboxylic acid | 4.2–4.7 | 1 | 2 | -55.3 [1] |
2,6-Difluorophenylsulfonamido | 9.8–10.2 | 1 | 4 | -48.7 |
Combined system | -- | 2 | 6 | -104.0 (additive) |
The compound’s design embodies three interconnected theoretical frameworks governing modern sulfonamide medicinal chemistry:
Weak Interaction Engineering: The thiazole-inspired design philosophy (observed in cephalosporins like cefmenoxime) recognizes that sulfonamidos participate in diverse non-covalent interactions. The sulfonyl group’s tetrahedral geometry enables water-mediated hydrogen bonds with arginine residues, while fluorine atoms engage in orthogonal dipole-dipole interactions with serine or tyrosine side chains [1] [3]. Quantum mechanical calculations reveal a 12.3 kcal/mol stabilization energy from fluorine-mediated contacts in model enzyme systems .
Electrostatic Potential Matching: Bioisosteric replacement principles dictate that effective carboxylic acid substitutes must replicate charge distribution. The title compound’s carboxylic acid exhibits electrostatic potential (ESP) minima of -55.3 kcal/mol – closely aligning with endogenous GABA (-57.1 kcal/mol) and enabling target confusion despite structural dissimilarity. Sulfonamido ESP (-48.7 kcal/mol) further complements this profile, creating a dual-anionic pharmacophore [1] [4].
Conformational Restriction Theory: The cyclohexane spacer imposes defined torsion angles (N-S-C-C ≈ 65°) between pharmacophoric elements, reducing the entropic cost of target binding by 3.2 kcal/mol versus flexible chains. Molecular dynamics simulations show the chair conformation positions fluorine atoms 7.2Å from the carboxylic acid oxygen, matching glutamate receptor binding site dimensions [4] .
Table 3: Conformational Analysis of Key Structural Elements
Structural Feature | Dominant Conformation | Biological Impact | Theoretical Basis |
---|---|---|---|
Cyclohexyl ring | Chair (ΔG = 0 kcal/mol) | Pre-organized binding geometry | Ring strain minimization |
Sulfonamido linkage | N-S dihedral: 65–70° | Optimal H-bond geometry | sp³ hybridization at nitrogen |
2,6-Difluorophenyl | Orthogonal to cyclohexane | Prevents π-stacking interference | Steric repulsion minimization |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1